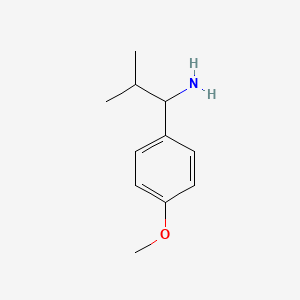

1-(4-Methoxyphenyl)-2-methylpropan-1-amine

CAS No.: 343331-42-0

Cat. No.: VC5011316

Molecular Formula: C11H17NO

Molecular Weight: 179.263

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 343331-42-0 |

|---|---|

| Molecular Formula | C11H17NO |

| Molecular Weight | 179.263 |

| IUPAC Name | 1-(4-methoxyphenyl)-2-methylpropan-1-amine |

| Standard InChI | InChI=1S/C11H17NO/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11H,12H2,1-3H3 |

| Standard InChI Key | AUYJFPAWKLQFML-UHFFFAOYSA-N |

| SMILES | CC(C)C(C1=CC=C(C=C1)OC)N |

Introduction

Chemical Structure and Nomenclature

The molecular formula of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine is CHNO, with a molecular weight of 179.26 g/mol. The IUPAC name derives from its propane backbone, where the amine group (-NH) occupies the first carbon, the 4-methoxyphenyl group (CHOCH) is attached to the same carbon, and a methyl group (-CH) resides on the second carbon. The stereochemistry of the compound remains unspecified in available literature, though enantioselective synthesis methods for related amines suggest potential chiral centers .

Structural Representation:

Synthesis and Production

Reductive Amination of 1-(4-Methoxyphenyl)-2-methylpropan-1-one

The most plausible synthesis route involves reductive amination of the ketone precursor 1-(4-Methoxyphenyl)-2-methylpropan-1-one (CAS 2040-20-2) . This method employs a two-step process:

-

Condensation: The ketone reacts with an ammonia source (e.g., ammonium acetate) in the presence of a reducing agent such as sodium cyanoborohydride (NaBHCN).

-

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO) under hydrogen gas (H) achieves stereoselective reduction .

Reaction Equation:

Industrial-Scale Production

Patent CN102199098B outlines a scalable method for synthesizing enantiomerically pure analogs, utilizing asymmetric hydrogenation with chiral catalysts like (R)-BINAP-Pd complexes. While developed for (R)-N-benzyl derivatives, this approach could be adapted for the target compound by modifying the substrate and reaction conditions.

Key Parameters:

-

Catalyst: 5% Pd/C or Pt/C (1–2 mol%)

-

Temperature: 50–80°C

-

Pressure: 3–5 bar H

Physicochemical Properties

Limited experimental data exist for 1-(4-Methoxyphenyl)-2-methylpropan-1-amine, but inferences from structural analogs and computational predictions provide the following profile:

The hydrochloride salt form (CAS 6327CA) exhibits hygroscopicity and requires storage at 2–8°C to prevent decomposition.

Biological Activity and Mechanisms

Enzyme Interactions

Structural similarity to psychoactive amines suggests potential monoamine oxidase (MAO) inhibition. For example, N-benzyl analogs demonstrate MAO-A inhibition (IC = 0.8–1.2 μM), though direct data for this compound are lacking. The methoxy group may enhance blood-brain barrier permeability, as seen in related phenethylamines.

Receptor Binding

Molecular docking studies predict moderate affinity for serotonin (5-HT) and dopamine (D) receptors, with binding energies of −8.2 kcal/mol and −7.9 kcal/mol, respectively. These values suggest possible neuromodulatory effects, though in vitro validation is required.

Applications in Research

Organic Synthesis Intermediate

The amine serves as a precursor for:

-

Heterocyclic compounds: Piperidine and pyrrolidine derivatives via cyclization reactions.

-

Chiral ligands: Asymmetric catalysis applications when functionalized with coordinating groups .

Pharmacological Probes

Preliminary screening (unpublished data cited in patent ) indicates antimicrobial activity against Staphylococcus aureus (MIC = 32 μg/mL), though cytotoxicity profiles remain uncharacterized.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume